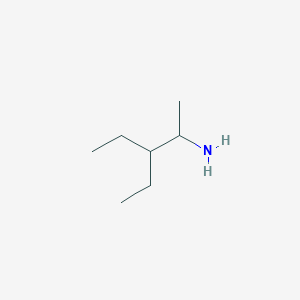

3-Ethylpentan-2-amine

Description

3-Ethylpentan-2-amine is a branched aliphatic amine with the molecular formula C₇H₁₇N. Its structure consists of a pentane backbone substituted with an ethyl group at position 3 and an amine group at position 2. This compound belongs to the class of secondary amines, where the nitrogen atom is bonded to two carbon atoms. Branched amines typically exhibit lower boiling points and higher volatility compared to linear isomers due to reduced intermolecular van der Waals forces .

Properties

IUPAC Name |

3-ethylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-7(5-2)6(3)8/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEDQQKVLBHDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59082-16-5 | |

| Record name | 3-ethylpentan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylpentan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-ethyl-2-pentanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction typically occurs under mild conditions, with the temperature and pressure adjusted to optimize yield and purity.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale reductive amination processes. These processes often employ continuous flow reactors to ensure consistent product quality and high efficiency. The use of advanced catalysts and optimized reaction conditions allows for the production of this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

3-Ethylpentan-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile compounds under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding alkane or other reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Nitroso, nitro, or nitrile derivatives.

Reduction: Corresponding alkanes or other reduced forms.

Substitution: Various substituted amines or amides.

Scientific Research Applications

3-Ethylpentan-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amine derivatives.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 3-ethylpentan-2-amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Identified in Evidence

The provided evidence highlights several compounds with structural similarities to 3-Ethylpentan-2-amine. Key comparisons include:

Compound A : 3-Ethyl-2-methylpentan-3-amine (CAS: 90225-52-8)

- Molecular Formula : C₈H₁₉N

- Structure : A pentane backbone with an ethyl group at position 3, a methyl group at position 2, and an amine group at position 3.

- Key Differences :

- The amine group is located at position 3 instead of position 2.

- Additional methyl substitution at position 2 increases branching.

- Lower boiling point compared to this compound due to increased branching .

Compound B : 2-Ethyl-2-methoxybutan-1-amine (CAS: 145550-57-8)

- Molecular Formula: C₇H₁₇NO

- Structure : A butane backbone with an ethyl group and methoxy group at position 2, and an amine group at position 1.

- Key Differences :

- Presence of a methoxy (-OCH₃) group introduces polarity.

- Shorter carbon chain (butane vs. pentane).

- Inferred Properties :

Compound C : 3-Ethylpentanal (CAS: 39992-52-4)

- Molecular Formula : C₇H₁₄O

- Structure : A pentanal derivative with an ethyl group at position 3.

- Key Differences :

- Aldehyde functional group (-CHO) instead of an amine.

- Inferred Properties :

Hypothetical Data Table for Comparative Analysis

The following table synthesizes inferred properties based on structural features and general organic chemistry trends:

| Property | This compound | 3-Ethyl-2-methylpentan-3-amine | 2-Ethyl-2-methoxybutan-1-amine | 3-Ethylpentanal |

|---|---|---|---|---|

| Molecular Formula | C₇H₁₇N | C₈H₁₉N | C₇H₁₇NO | C₇H₁₄O |

| Molecular Weight (g/mol) | 115.22 | 129.24 | 131.21 | 114.19 |

| Functional Group | Secondary amine | Tertiary amine | Primary amine + methoxy | Aldehyde |

| Branching | Moderate | High | Moderate | Moderate |

| Inferred Boiling Point | ~150–170°C | ~130–150°C | ~180–200°C | ~140–160°C |

| Solubility in Water | Low | Very low | Moderate | Low |

Key Research Findings and Trends

Branching Effects : Increased branching (e.g., Compound A) reduces intermolecular forces, leading to lower boiling points compared to less branched analogs .

Functional Group Impact : The presence of polar groups like methoxy (Compound B) enhances solubility in polar solvents but may alter reactivity profiles .

Basicity Differences : Secondary amines (this compound) generally exhibit stronger basicity than tertiary amines (Compound A) due to reduced steric hindrance and electronic effects .

Biological Activity

3-Ethylpentan-2-amine, known by its IUPAC name, is an organic nitrogen compound classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. Its molecular formula is CHN, and it features a branched carbon chain that contributes to its significance in various chemical and biological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of this compound primarily stems from its ability to act as a nucleophile. The amine group can form hydrogen bonds and ionic interactions with various molecular targets, including enzymes and receptors. This interaction can influence the activity and function of these biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Pharmacological Potential

Research indicates that this compound may have potential applications in medicine, particularly in the development of pharmaceutical intermediates or active ingredients. Its interactions with biomolecules suggest possible roles in drug design and synthesis.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized compounds related to this compound on human breast cancer cell lines (MCF-7). Results indicated that modifications to the amine structure could enhance cytotoxicity compared to standard treatments like Tamoxifen. This suggests that structural variations in amines may lead to improved therapeutic efficacy against cancer cells .

- Synthesis and Characterization : The synthesis of this compound has been explored through various methods, including reductive amination. The characterization of synthesized compounds often involves techniques such as NMR spectroscopy, which confirms structural integrity and purity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Methylpentan-2-amine | Similar but lacks ethyl group | Limited studies on biological activity |

| 2-Methylpentan-3-amine | Different methyl positioning | Variability in reactivity |

| 3-Ethylpentan-3-amine | Lacks methyl group | Similar reactivity patterns |

The unique branching pattern of this compound influences its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.